molecular formula C16H14N2O B1351315 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde CAS No. 961-88-6

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1351315
CAS RN: 961-88-6
M. Wt: 250.29 g/mol
InChI Key: BKAAHCDXVXYPHA-UHFFFAOYSA-N
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Description

“4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Synthesis Analysis

The synthesis of pyrazoline derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could potentially involve similar methods.


Molecular Structure Analysis

The molecular structure of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” is likely to be complex due to the presence of multiple functional groups. The compound is likely to contain a pyrazoline ring, a phenyl group, and an aldehyde group .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” are likely to be influenced by the presence of the pyrazoline ring, the phenyl group, and the aldehyde group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would be influenced by its molecular structure. For instance, the presence of the aldehyde group could influence its reactivity, while the presence of the phenyl group could influence its physical properties such as solubility .

Scientific Research Applications

Corrosion Inhibition

One study investigated the inhibitory effect of a Schiff base compound derived from phenazone and vanillin on steel corrosion in acidic environments. The compound significantly retarded the corrosion rate, suggesting its potential as a corrosion inhibitor for steel in acid media (Emregül & Hayvalı, 2006).

Antimicrobial and Antifungal Activity

Research on pyrazole derivatives has shown promising antimicrobial and antifungal activities. Microwave-assisted synthesis of some pyrazole derivatives led to compounds that exhibited moderate to good antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014); (Chawla, Sahoo, Arora, Sharma, & Radhakrishnan, 2010).

Antioxidant Activity

A class of functionalized pyrazole scaffolds was synthesized and evaluated for antioxidant activity. Certain derivatives showed significant efficacy, comparable to standard antioxidants, indicating their utility in antioxidant applications (Rangaswamy, Kumar, Harini, & Naik, 2017).

Synthesis and Crystal Structures

Studies have focused on the synthesis of N-substituted pyrazolines, elucidating their crystal structures and exploring their potential in various chemical applications. These compounds have been prepared through reactions involving chalcones and hydrazine hydrate, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Drug Discovery and Development

Pyrazole derivatives have been investigated for their cytotoxicity, tumor specificity, and potential as enzyme inhibitors, showing promising results for future drug discovery and development efforts (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Safety And Hazards

The safety and hazards associated with “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” would depend on its biological activities. As mentioned earlier, pyrazoline derivatives have been associated with a variety of biological activities, which could potentially lead to various effects on human health .

Future Directions

The future research directions for “4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities associated with pyrazoline derivatives, this compound could potentially be a valuable target for drug development .

properties

IUPAC Name

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAAHCDXVXYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386074
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

CAS RN

961-88-6
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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